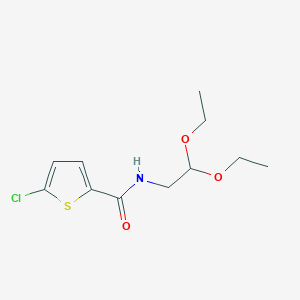

5-Chloro-thiophene-2-carboxylic acid (2,2-diethoxyethyl)amide

Description

Properties

IUPAC Name |

5-chloro-N-(2,2-diethoxyethyl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO3S/c1-3-15-10(16-4-2)7-13-11(14)8-5-6-9(12)17-8/h5-6,10H,3-4,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCPOVBXJHZQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)C1=CC=C(S1)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Chlorination and Carboxylation Method

A highly efficient industrially applicable one-pot synthesis method for 5-chlorothiophene-2-carboxylic acid involves:

- Starting from 2-thiophenecarboxaldehyde, chlorine gas is introduced under controlled temperature (-10 to 30 ℃) to form 5-chloro-2-thiophenecarboxaldehyde intermediate without isolation.

- This intermediate is slowly dripped into precooled sodium hydroxide solution (20%) maintaining temperature below 30 ℃.

- Additional chlorine gas is introduced to promote further reaction, followed by quenching with sodium sulfite.

- Extraction with solvents such as dichloromethane removes impurities.

- Acidification with hydrochloric acid precipitates the product, which is filtered, recrystallized from ethanol-water, and dried.

This method achieves high purity (~92% by HPLC) and good yield, while minimizing hazardous reagents and waste, making it suitable for industrial scale (Table 1).

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 2-thiophenecarboxaldehyde + Cl2 (1.5:1 molar ratio), -10 to 30 ℃, 1-3 h | Chlorination to intermediate | One-pot, no isolation |

| 2 | Intermediate + 20% NaOH, precooled <5 ℃, drip over 2 h | Hydrolysis and carboxylation | Temperature control critical |

| 3 | Additional Cl2 introduced at 15-30 ℃, 4 h | Further chlorination | Ensures completion |

| 4 | Quench with sodium sulfite | Stop reaction | Color test for completion |

| 5 | Extraction with dichloromethane | Remove impurities | Organic layer recycled |

| 6 | Acidify with 30% HCl to pH 1-2 | Precipitate product | Filter and recrystallize |

| 7 | Recrystallization in ethanol-water | Purification | Dry to obtain final acid |

Alternative Methods for 5-Chlorothiophene-2-carboxylic Acid

- Friedel-Crafts acylation of 2-chlorothiophene with trichloroacetyl chloride followed by alkaline hydrolysis.

- Grignard reaction of 5-chloro-2-bromothiophene with magnesium, carbon dioxide insertion, and acid workup.

- Oxidation of 5-chloro-2-acetylthiophene using sodium chlorite and potassium dihydrogen phosphate.

These methods vary in complexity, yield, and operational safety, with the one-pot chlorination method offering industrial advantages.

Amidation to Form 5-Chloro-thiophene-2-carboxylic acid (2,2-diethoxyethyl)amide

The final step involves converting the 5-chlorothiophene-2-carboxylic acid intermediate into the amide derivative by coupling with 2,2-diethoxyethylamine or its equivalent.

- The amide bond formation typically employs standard peptide coupling reagents or activation methods (e.g., carbodiimides, acid chlorides).

- The 2,2-diethoxyethyl moiety introduces an acetal-protected ethoxyethyl side chain, enhancing solubility and reactivity.

- Specific synthetic details for this amidation are less documented but generally follow conventional amide synthesis protocols starting from the acid or acid chloride derivatives.

Research Findings and Analytical Data

- The compound 5-chloro-thiophene-2-carboxylic acid (2,2-diethoxyethyl)amide has molecular formula C11H16ClNO3S and molecular weight 277.77 g/mol.

- Analytical characterization includes NMR, mass spectrometry, and chromatographic purity assessments.

- The purity of intermediates and final product is typically monitored by HPLC and TLC during synthesis.

- The one-pot synthesis method for the acid intermediate yields product with >90% purity and good reproducibility.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents/Conditions | Yield/Purity | Advantages/Notes |

|---|---|---|---|---|

| Chlorination and carboxylation | One-pot reaction of 2-thiophenecarboxaldehyde with Cl2 and NaOH | Cl2 gas, NaOH 20%, temp control (-10 to 30 ℃) | ~92% purity by HPLC | Industrially scalable, fewer wastes |

| Friedel-Crafts acylation + hydrolysis | 2-chlorothiophene + trichloroacetyl chloride + AlCl3, then hydrolyze | AlCl3 catalyst, trichloroacetyl chloride | High yield (literature) | Requires handling corrosive reagents |

| Grignard reaction + CO2 insertion | 5-chloro-2-bromothiophene + Mg, then CO2 | Mg, dry ether solvents | Moderate yield | Sensitive to moisture, requires inert atmosphere |

| Oxidation of 5-chloro-2-acetylthiophene | Sodium chlorite and KH2PO4 oxidation | NaClO2, KH2PO4 | High yield | Mild conditions, selective oxidation |

| Amidation to final compound | Coupling of acid intermediate with 2,2-diethoxyethylamine | Standard amide coupling reagents | Not specified | Conventional amide synthesis |

Chemical Reactions Analysis

Types of Reactions

5-Chloro-thiophene-2-carboxylic acid (2,2-diethoxyethyl)amide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The chloro substituent can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiophene derivatives without the chloro substituent.

Substitution: Thiophene derivatives with different substituents replacing the chloro group.

Scientific Research Applications

Medicinal Chemistry

Antithrombotic Activity

One of the primary applications of 5-chloro-thiophene-2-carboxylic acid derivatives, including (2,2-diethoxyethyl)amide, is their role as antithrombotic agents. These compounds have been developed as inhibitors of blood coagulation factor Xa, which is crucial in the treatment and prevention of thromboembolic disorders such as myocardial infarction and stroke. For instance, rivaroxaban, a well-known anticoagulant, is derived from 5-chloro-thiophene-2-carboxylic acid .

Case Study: Rivaroxaban Synthesis

Rivaroxaban was synthesized using 5-chloro-thiophene-2-carboxylic acid as a key intermediate. The synthesis involved multiple steps, including the formation of amide bonds and subsequent modifications to enhance bioavailability and efficacy against thrombotic events .

Synthesis of Heterocyclic Compounds

5-Chloro-thiophene-2-carboxylic acid derivatives serve as versatile building blocks for synthesizing various heterocyclic compounds. These compounds are essential in developing pharmaceuticals due to their diverse biological activities.

| Compound | Biological Activity |

|---|---|

| Rivaroxaban | Anticoagulant |

| Thieno[2,3-b][1,4]thiapezine-5-ones | Antiviral and anticancer properties |

| SAR107375 | Selective dual thrombin inhibitor |

Research in Antiviral Agents

Recent studies have highlighted the potential of thiophene derivatives in antiviral research. Compounds containing the thiophene ring structure have shown promising activity against various viruses, including noroviruses. The halogenated thiophene ring conjugated to an amide bond has been identified as critical for enhancing antiviral activity .

Toxicology Studies

The safety profile of 5-chloro-thiophene-2-carboxylic acid derivatives has been evaluated in several toxicological studies. Research indicates that these compounds exhibit low toxicity levels while maintaining therapeutic efficacy. For example, studies have demonstrated that certain derivatives can be administered at therapeutic doses without significant adverse effects .

Mechanism of Action

The mechanism of action of 5-Chloro-thiophene-2-carboxylic acid (2,2-diethoxyethyl)amide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Thiophene vs. Furan Derivatives

- Electronic Properties : Thiophene (as in the target compound) exhibits greater aromatic stability due to sulfur's electron-donating effects compared to oxygen in furan derivatives (e.g., ). This enhances π-stacking interactions in drug-receptor binding .

- Reactivity: Furan-based amides (e.g., 5-(2-Chloro-phenoxymethyl)-furan-2-carboxylic acid amide) are more prone to oxidation than thiophene analogs, limiting their utility in oxidative environments.

Amide vs. Ester Derivatives

- Hydrolytic Stability: The amide group in the target compound is more resistant to hydrolysis than esters (e.g., Ethyl 3-Amino-5-(3-Chlorophenyl)Thiophene-2-Carboxylate), making it preferable for prolonged biological activity .

- Solubility : Esters generally exhibit higher lipophilicity, whereas the diethoxyethyl amide group improves solubility in polar aprotic solvents, aiding in synthetic workflows .

Chlorine Substituent Effects

- Positional Influence: Chlorine at position 5 on the thiophene ring (target compound) enhances electron-withdrawing effects, stabilizing the carboxylate/amide group. In contrast, chlorine on phenyl rings (e.g., Ethyl 3-Amino-5-(3-Chlorophenyl)Thiophene-2-Carboxylate) increases steric hindrance, affecting binding affinity .

- Non-chlorinated analogs show reduced potency .

Heterocyclic Variations

- Thiazole vs. Thiophene : Thiazole derivatives (e.g., ) introduce basic nitrogen, altering electronic properties and enabling hydrogen bonding. However, thiophene's sulfur atom contributes to higher metabolic stability .

Biological Activity

5-Chloro-thiophene-2-carboxylic acid (2,2-diethoxyethyl)amide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and relevant case studies associated with this compound, providing a comprehensive overview of its pharmacological properties.

The synthesis of 5-Chloro-thiophene-2-carboxylic acid (2,2-diethoxyethyl)amide involves several steps, typically starting from 5-chloro-thiophene-2-carboxylic acid. The reaction conditions and reagents used can significantly influence the yield and purity of the final product. Notably, the compound exhibits high stability and crystallinity, which are crucial for pharmaceutical applications .

Anticancer Activity

Recent studies have demonstrated that derivatives of thiophene-2-carboxylic acids exhibit notable anticancer properties. For instance, compounds structurally related to 5-chloro-thiophene-2-carboxylic acid have shown significant cytotoxic effects against various cancer cell lines, including A549 lung adenocarcinoma cells. The mechanism of action appears to be related to the induction of apoptosis and inhibition of cell proliferation .

| Compound | IC50 (µM) | Cell Line | Activity Description |

|---|---|---|---|

| 5-Chloro-thiophene-2-carboxylic acid | 78 | A549 | Moderate cytotoxicity |

| Derivative 21 | 15 | A549 | High potency against cancer cells |

| Derivative with 4-dimethylamino phenyl | 8 | A549 | Most potent anticancer activity |

Case Study : In a comparative study, various derivatives were tested against A549 cells. Compound derivatives with specific substitutions (e.g., 4-dimethylamino) demonstrated enhanced anticancer activity compared to the parent compound, indicating that structural modifications can lead to improved efficacy .

Antimicrobial Activity

In addition to its anticancer properties, 5-chloro-thiophene-2-carboxylic acid derivatives have shown promising antimicrobial activities against multidrug-resistant bacterial strains. Notably, certain derivatives have been effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as new therapeutic agents in combating antibiotic resistance .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Description |

|---|---|---|

| MRSA | 32 µg/mL | Effective against resistant strains |

| Klebsiella pneumoniae | 16 µg/mL | Moderate activity |

| Pseudomonas aeruginosa | 64 µg/mL | Limited effectiveness |

The biological activity of 5-chloro-thiophene-2-carboxylic acid is largely attributed to its ability to interact with various molecular targets within cells. The presence of the chloro group enhances its lipophilicity, allowing better membrane penetration and interaction with cellular enzymes involved in critical pathways such as apoptosis and microbial resistance mechanisms.

Q & A

Q. What are the optimal synthetic routes for preparing 5-Chloro-thiophene-2-carboxylic acid (2,2-diethoxyethyl)amide, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiophene-2-carboxylic acid derivatives (e.g., 5-chloro-thiophene-2-carbonyl chloride) can react with (2,2-diethoxyethyl)amine under reflux in ethanol or THF. A typical protocol involves:

- Refluxing the acid chloride with the amine in anhydrous ethanol for 3–6 hours .

- Purification via recrystallization (dioxane or ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

- Critical Step : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:1). Purity validation requires HPLC (C18 column, acetonitrile/water gradient) and NMR (δ ~1.2–1.4 ppm for diethoxy protons, δ ~6.8–7.2 ppm for thiophene protons) .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign diethoxyethyl protons (δ 1.2–1.4 ppm, triplet) and thiophene ring protons (δ 6.8–7.2 ppm). Carbonyl carbons appear at δ ~165–170 ppm .

- IR : Confirm amide bond formation (N–H stretch ~3300 cm⁻¹, C=O stretch ~1680 cm⁻¹) .

- X-ray Crystallography : For crystalline derivatives, resolve molecular packing and hydrogen-bonding interactions (e.g., N–H···O motifs) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (e.g., m/z ~318.06 for C₁₁H₁₅ClNO₃S) .

Q. What are the stability considerations for this compound under laboratory conditions?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, amber vials with desiccants (e.g., silica gel). Avoid prolonged exposure to humidity or light, which may hydrolyze the diethoxyethyl group .

- Stability Tests :

- Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Hydrolysis products (e.g., carboxylic acid) indicate instability .

- Avoid strong acids/bases, which cleave the amide bond .

Advanced Research Questions

Q. How can mechanistic insights into the reactivity of the diethoxyethylamide group be investigated?

- Methodological Answer :

- Hydrolysis Studies :

- Under acidic conditions (HCl/THF, 1:1), the diethoxyethyl group hydrolyzes to form a carbonyl intermediate. Track via ¹H NMR (disappearance of δ ~1.2–1.4 ppm signals) .

- Under basic conditions (NaOH/ethanol), amide bond cleavage dominates, releasing 5-chloro-thiophene-2-carboxylic acid (δ ~7.0 ppm thiophene signal in NMR) .

- Kinetic Analysis : Use UV-Vis spectroscopy to monitor reaction rates (λmax ~260 nm for thiophene derivatives) .

Q. What computational methods are suitable for modeling this compound’s electronic properties and interactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .

- Hirshfeld Surface Analysis : Evaluate intermolecular interactions (e.g., C–H···O, π-π stacking) using CrystalExplorer software for crystalline derivatives .

- Molecular Dynamics (MD) : Simulate solvation effects in ethanol/water mixtures to predict solubility and aggregation behavior .

Q. How can researchers resolve contradictions in spectral or reactivity data across studies?

- Methodological Answer :

- Cross-Validation : Compare NMR and HPLC data with literature (e.g., PubChem, CAS entries) .

- Isolation of Byproducts : Use preparative TLC to isolate impurities (e.g., hydrolyzed products) and characterize via MS/NMR .

- Reproducibility Checks : Standardize reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.